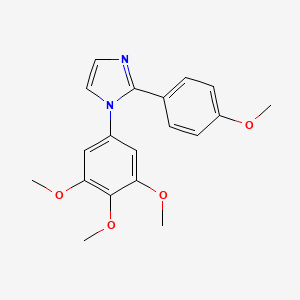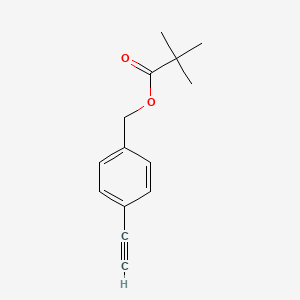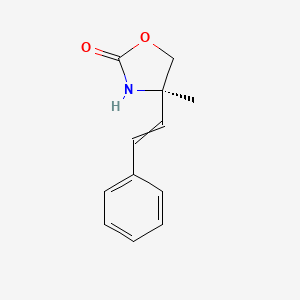propanedinitrile CAS No. 647839-66-5](/img/structure/B12603344.png)
[1-(6-Chloropyridin-3-yl)ethyl](3,3,3-trifluoropropyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridin-3-yl)ethylpropanedinitrile: is an organic compound with a complex structure that includes a chloropyridine ring and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)ethylpropanedinitrile typically involves a multi-step process. One common method includes the reaction of 6-chloropyridine with ethyl bromide to form an intermediate, which is then reacted with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The final step involves the addition of malononitrile under basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Potential use in the development of bioactive molecules and pharmaceuticals.
- Studied for its interactions with biological macromolecules .
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of agrochemicals and pesticides .
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)ethylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chloropyridine ring and trifluoropropyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 1-(6-Chloropyridin-3-yl)-N-methylmethanamine
- 2-Chloro-5-(methylaminomethyl)pyridine
- 1-(3-Chloropyridin-2-yl)ethanone
Comparison:
- 1-(6-Chloropyridin-3-yl)-N-methylmethanamine: Similar structure but lacks the trifluoropropyl group, leading to different chemical properties and reactivity.
- 2-Chloro-5-(methylaminomethyl)pyridine: Contains a similar pyridine ring but differs in the substitution pattern, affecting its biological activity.
- 1-(3-Chloropyridin-2-yl)ethanone: Similar chloropyridine ring but with different functional groups, leading to varied applications and reactivity .
Conclusion
1-(6-Chloropyridin-3-yl)ethylpropanedinitrile is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further research and development.
Properties
CAS No. |
647839-66-5 |
|---|---|
Molecular Formula |
C13H11ClF3N3 |
Molecular Weight |
301.69 g/mol |
IUPAC Name |
2-[1-(6-chloropyridin-3-yl)ethyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C13H11ClF3N3/c1-9(10-2-3-11(14)20-6-10)12(7-18,8-19)4-5-13(15,16)17/h2-3,6,9H,4-5H2,1H3 |
InChI Key |
NIFHZSMBDWNLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)C(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
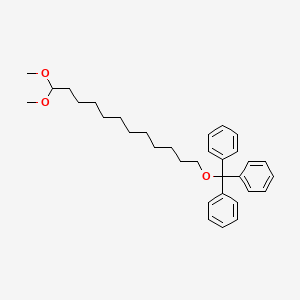
![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
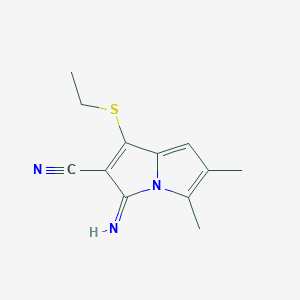
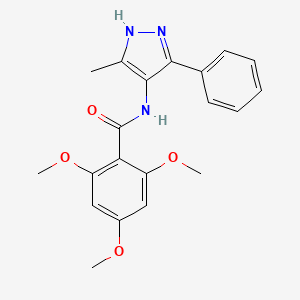
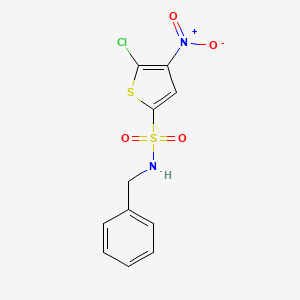
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)
